molecular formula C9H11Cl2N3 B1272148 1-(3,5-Dichloropyridin-2-yl)piperazine CAS No. 87394-60-3

1-(3,5-Dichloropyridin-2-yl)piperazine

Cat. No. B1272148
CAS RN: 87394-60-3
M. Wt: 232.11 g/mol
InChI Key: BOJIHPXIMSXHDU-UHFFFAOYSA-N
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Description

Piperazine derivatives are a significant class of compounds in medicinal chemistry due to their diverse pharmacological properties. The compound 1-(3,5-Dichloropyridin-2-yl)piperazine, although not directly mentioned in the provided papers, is structurally related to several piperazine derivatives discussed across the research. These derivatives have been synthesized and evaluated for various biological activities, including antibacterial properties and potential treatments for central nervous system disorders .

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% . Another method includes reacting anhydrous piperazine with 2,3-dichloro-bromobenzene through the Ullmann reaction, yielding a total of 53.3% . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 1-(3,5-Dichloropyridin-2-yl)piperazine.

Molecular Structure Analysis

The molecular structures of piperazine derivatives are confirmed using various spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . These techniques are crucial for verifying the successful synthesis of the desired compounds and could be employed to confirm the structure of 1-(3,5-Dichloropyridin-2-yl)piperazine.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including self-1,3-dipolar [3+3] cyclizations to form complex ring systems such as dispirooxindole-piperazines . The regioselectivity of these cyclizations can be tuned by altering the structural features of the substrates. Additionally, displacement reactions with piperazines can afford substituted derivatives, which can be further modified through alkylation, acylation, sulfonylation, or addition of isocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can affect the compound's solubility, stability, and reactivity. The antibacterial activity of certain piperazine derivatives has been noted, with some compounds showing significant in vitro and in vivo activity against gram-negative bacteria . The antidepressant and antianxiety activities of some novel piperazine derivatives have also been evaluated, indicating the potential for central nervous system applications .

Scientific Research Applications

Application 1: Chemical Synthesis

  • Specific Scientific Field: Chemical Synthesis
  • Summary of the Application: “1-(3,5-Dichloropyridin-2-yl)piperazine” is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular research context. Unfortunately, detailed procedures were not available in the sources I found .
  • Results or Outcomes: The outcomes of using this compound would also depend on the specific research context. Detailed results were not available in the sources I found .

Application 2: Preparation of Pyrazolecarboxamide Compounds

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “1-(3,5-Dichloropyridin-2-yl)piperazine” can be used in the preparation of 1-(3,5-dichloropyridin-2-yl)-pyrazolecarboxamide compounds .
  • Methods of Application or Experimental Procedures: The method involves hydrolyzing 3-halogenated-1-(3,5-dichloropyridine-2-yl)-4-5-dihydro-1H-pyrazol-5-formic ether under alkaline conditions to produce a carboxylic acid product. This is followed by acyl halogenation and oxidation to produce an acyl chloride product. A condensation reaction is then performed on the acyl chloride and substituted aniline to obtain the 1-(3,5-dichloropyridin-2-yl)-pyrazolecarboxamide compound .
  • Results or Outcomes: The method allows for the preparation of 1-(3,5-dichloropyridin-2-yl)-pyrazolecarboxamide compounds without an acid binding agent at a high yield .

Application 3: α2-Adrenergic Receptor Antagonists

  • Specific Scientific Field: Pharmacology
  • Summary of the Application: Some derivatives of “1-(3,5-Dichloropyridin-2-yl)piperazine” are known to act as potent and selective α2-adrenergic receptor antagonists . These receptors are a class of G protein-coupled receptors that are targets of many sympatholytic medications.
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular research context. Unfortunately, detailed procedures were not available in the sources I found .
  • Results or Outcomes: The outcomes of using this compound would also depend on the specific research context. Detailed results were not available in the sources I found .

Application 4: Antipsychotic Drugs

  • Specific Scientific Field: Pharmacology
  • Summary of the Application: Some pyridinylpiperazine derivatives are drugs, including Azaperone, an antipsychotic .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular research context. Unfortunately, detailed procedures were not available in the sources I found .
  • Results or Outcomes: The outcomes of using this compound would also depend on the specific research context. Detailed results were not available in the sources I found .

Application 5: Antiretroviral Drugs

  • Specific Scientific Field: Pharmacology
  • Summary of the Application: Some pyridinylpiperazine derivatives are drugs, including Atevirdine and Delavirdine, which are antiretroviral .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular research context. Unfortunately, detailed procedures were not available in the sources I found .
  • Results or Outcomes: The outcomes of using this compound would also depend on the specific research context. Detailed results were not available in the sources I found .

Application 6: Antidepressant Drugs

  • Specific Scientific Field: Pharmacology
  • Summary of the Application: Some pyridinylpiperazine derivatives are drugs, including Mirtazapine, which is an antidepressant .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular research context. Unfortunately, detailed procedures were not available in the sources I found .
  • Results or Outcomes: The outcomes of using this compound would also depend on the specific research context. Detailed results were not available in the sources I found .

Safety And Hazards

This compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-(3,5-dichloropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJIHPXIMSXHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377941
Record name 1-(3,5-Dichloro-2-pyridyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichloropyridin-2-yl)piperazine

CAS RN

87394-60-3
Record name 1-(3,5-Dichloro-2-pyridyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87394-60-3
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Synthesis routes and methods

Procedure details

Piperazine (256 mg, 3.0 mmol, Aldrich) and 2,3,5-trichloropyridine (364 mg, 20 mmol, Aldrich) were reacted under the conditions of Example 3a to give the title compound as a light-yellow solid. MS (ESI, pos. ion) m/z: 232 (M+1).
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
364 mg
Type
reactant
Reaction Step One

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